molecular formula C12H17N3OS B13739230 (R)-5-methyl-N-(quinuclidin-3-yl)thiazole-2-carboxamide

(R)-5-methyl-N-(quinuclidin-3-yl)thiazole-2-carboxamide

Cat. No.: B13739230
M. Wt: 251.35 g/mol
InChI Key: XOFRUGNVJOSQBQ-JTQLQIEISA-N
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Description

®-5-methyl-N-(quinuclidin-3-yl)thiazole-2-carboxamide is an organic compound that features a thiazole ring, a quinuclidine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-methyl-N-(quinuclidin-3-yl)thiazole-2-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Quinuclidine Moiety: The quinuclidine moiety can be introduced via nucleophilic substitution reactions, where a suitable quinuclidine derivative reacts with the thiazole intermediate.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where the thiazole-quinuclidine intermediate reacts with an appropriate amine.

Industrial Production Methods

Industrial production of ®-5-methyl-N-(quinuclidin-3-yl)thiazole-2-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinuclidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-5-methyl-N-(quinuclidin-3-yl)thiazole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. Its quinuclidine moiety is of particular interest due to its potential to interact with nicotinic acetylcholine receptors.

Medicine

In medicinal chemistry, ®-5-methyl-N-(quinuclidin-3-yl)thiazole-2-carboxamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders or infections.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ®-5-methyl-N-(quinuclidin-3-yl)thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinuclidine moiety is known to interact with nicotinic acetylcholine receptors, potentially modulating their activity. The thiazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-5-methyl-N-(quinuclidin-3-yl)thiazole-2-carboxamide: Unique due to its combination of a thiaz

Properties

Molecular Formula

C12H17N3OS

Molecular Weight

251.35 g/mol

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-methyl-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C12H17N3OS/c1-8-6-13-12(17-8)11(16)14-10-7-15-4-2-9(10)3-5-15/h6,9-10H,2-5,7H2,1H3,(H,14,16)/t10-/m0/s1

InChI Key

XOFRUGNVJOSQBQ-JTQLQIEISA-N

Isomeric SMILES

CC1=CN=C(S1)C(=O)N[C@H]2CN3CCC2CC3

Canonical SMILES

CC1=CN=C(S1)C(=O)NC2CN3CCC2CC3

Origin of Product

United States

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